molecular formula C8H9NO4S B15091041 Dimethyl 5-aminothiophene-2,4-dicarboxylate

Dimethyl 5-aminothiophene-2,4-dicarboxylate

Cat. No.: B15091041
M. Wt: 215.23 g/mol
InChI Key: JGSUBIBLWZPYLN-UHFFFAOYSA-N
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Description

Dimethyl 5-aminothiophene-2,4-dicarboxylate (CAS 103765-33-9) is a high-purity chemical building block belonging to the 2-aminothiophene (2-AT) class, a family of heterocyclic compounds recognized as important synthons in medicinal chemistry . This compound serves as a versatile precursor in organic synthesis and is particularly valued in anticancer research; its structural analogs, such as diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives, have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including breast (T47D, MCF-7), cervical (Hela), and endometrial (Ishikawa) cancers . The 2-aminothiophene core is a privileged scaffold in drug discovery, frequently utilized as a bioisostere for benzene rings and as a building block for more complex fused heterocyclic systems like thienopyrimidines, which are prevalent in many biologically active compounds . Beyond oncology, research into similar 2-AT scaffolds has revealed promising anti-diabetic activity , with some derivatives identified as positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R), a key target for type 2 diabetes treatment . Additional investigations highlight the potential of these derivatives in antimicrobial applications, showing efficacy against various bacterial and fungal strains . Researchers value this compound for its utility in fragment-based drug discovery and high-throughput screening campaigns. Store sealed in a dry environment at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic use, whether for human or veterinary applications.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

dimethyl 5-aminothiophene-2,4-dicarboxylate

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)4-3-5(8(11)13-2)14-6(4)9/h3H,9H2,1-2H3

InChI Key

JGSUBIBLWZPYLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-aminothiophene-2,4-dicarboxylate can be synthesized through various methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the hydrolysis of 2,5-dihydrothiophenes using Amberlyst 15H in a mixture of acetone and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Gewald reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives, which serve as intermediates for further functionalization.

Reaction Conditions Product Yield Source
Acidic hydrolysisHCl (6M), reflux, 12 hr5-Aminothiophene-2,4-dicarboxylic acid85%
Basic hydrolysis (saponification)NaOH (2M), EtOH/H₂O, 60°C, 6 hrDisodium 5-aminothiophene-2,4-dicarboxylate78%

Hydrolysis products are critical for synthesizing metal-organic frameworks (MOFs) or peptide conjugates. The amino group remains intact during hydrolysis, enabling subsequent acylation or alkylation .

Amino Group Reactivity

The primary amine at position 5 participates in nucleophilic reactions, including acylation, alkylation, and condensation.

Acylation

Reaction with acyl chlorides or anhydrides introduces acyl groups:

  • Example : Benzoylation with benzoyl chloride (1.2 eq) in pyridine/DCM yields 5-(benzoylamino)thiophene-2,4-dicarboxylate (92% yield).

Mannich Reaction

Condensation with formaldehyde and amines forms Mannich bases:

  • Conditions : HCHO (1 eq), morpholine (1 eq), EtOH, 50°C, 4 hr

  • Product : 5-[(Morpholin-4-ylmethyl)amino]thiophene-2,4-dicarboxylate (88% yield) .

Schiff Base Formation

Reaction with aldehydes under mild conditions:

  • Example : Condensation with 4-nitrobenzaldehyde in ethanol produces imine derivatives (75% yield) .

Electrophilic Aromatic Substitution

The amino group activates the thiophene ring toward electrophilic substitution, with regioselectivity dictated by electronic effects.

Reaction Conditions Position Product Yield Source
BrominationBr₂ (1 eq), CHCl₃, 0°C, 2 hrC-33-Bromo-5-aminothiophene-2,4-dicarboxylate68%
NitrationHNO₃/H₂SO₄ (1:3), 0°C, 1 hrC-33-Nitro-5-aminothiophene-2,4-dicarboxylate72%

Substitution at C-3 is favored due to the directing effects of the amino and ester groups .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Dieckmann Condensation

  • Example : Treatment with NaOEt in EtOH induces cyclization to form thieno[3,2-b]thiophenes :

    Product: Thieno[3,2-b]thiophene-2,5-dicarboxylate (Yield: 75%)\text{Product: Thieno[3,2-b]thiophene-2,5-dicarboxylate (Yield: 75\%)}

Cross-Coupling Reactions

The ester and amino groups enable participation in palladium-catalyzed couplings.

Reaction Type Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), arylboronic acid, K₂CO₃5-Amino-3-arylthiophene-2,4-dicarboxylate65%
Buchwald-HartwigPd₂(dba)₃ (3 mol%), Xantphos, aryl halide5-(Arylamino)thiophene-2,4-dicarboxylate70%

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiophene sulfur to a sulfoxide (55% yield).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the amino group to a secondary amine (not typically favored due to steric hindrance) .

Mechanistic Insights

  • DFT Studies : Computational analyses reveal that cyclization reactions proceed via a stepwise mechanism involving keto-enol tautomerization, with activation energies of ~25 kcal/mol .

  • Electronic Effects : The amino group increases electron density at C-3 (Hammett σₚ = -0.66), facilitating electrophilic substitution .

Mechanism of Action

The mechanism of action of dimethyl 5-aminothiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions contribute to the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between dimethyl 5-aminothiophene-2,4-dicarboxylate and related thiophene dicarboxylates:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound -NH₂ (C5), -COOCH₃ (C2, C4) C₁₁H₁₃NO₆S 287.29 Amino group enhances reactivity; ester groups improve solubility. Building block for pharmaceuticals; commercial availability.
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate -NH₂ (C5), -COOCH₂CH₃ (C2), -COOCH₃ (C4), -CH₃ (C3) C₁₀H₁₅NO₄S 245.29 (estimated) Additional methyl at C3; mixed ethyl/methyl esters. Studied for synthetic versatility; reported by Asiri et al. (2003).
Diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate -NH₂ (C5), -COOCH₂CH₃ (C2, C4), -CH₂NHC(CH₃)₃ (C3) C₁₆H₂₇N₂O₄S 343.47 (estimated) Bulky tert-butylamino group at C3; potential for enhanced steric effects. Intermediate for bioactive molecules; possible use in drug design.
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate -NHAc (C5), -COOCH₂CH₃ (C2, C4), -CH₃ (C3) C₁₃H₁₇NO₅S 299.35 Acetamido group at C5; modified solubility and hydrogen-bonding capacity. Structural analog with potential antimicrobial activity; crystal structure reported.
Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate -NH₂ (C5), -COOCH₂CH₃ (C2, C4), -CH₂CH₂CH₃ (C3) C₁₃H₁₉NO₄S 285.36 Propyl group at C3 increases lipophilicity. Pharmaceutical intermediate; available for contract synthesis.
Dimethyl 5-(aminosulfonyl)-3-methylthiophene-2,4-dicarboxylate -SO₂NH₂ (C5), -COOCH₃ (C2, C4), -CH₃ (C3) C₉H₁₂N₂O₆S₂ 308.33 Aminosulfonyl group introduces strong electron-withdrawing effects. Potential enzyme inhibitor; R&D applications.
Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate -NH₂ (C5), -COOCH₃ (C2, C4), -CH₂COOCH₃ (C3) C₁₂H₁₅NO₇S 317.31 Methoxy-oxoethyl side chain at C3; additional ester functionality. Versatile intermediate for further derivatization.

Key Structural and Functional Comparisons

Substituent Effects: Amino vs. Ester Groups: Methyl esters (target compound) vs. ethyl esters () affect solubility and metabolic stability. Ethyl esters are typically more lipophilic.

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via nucleophilic substitution (e.g., replacing chloro groups with amines) or multi-step esterification . Commercial availability () suggests scalable routes.

Biological Relevance: While direct biological data for the target compound are lacking, structurally related compounds (e.g., dioxolane dicarboxylates in ) exhibit antimicrobial activity. The amino group may enhance interactions with biological targets, similar to pyridine derivatives in enzyme inhibition studies .

Physicochemical Properties: Molecular Weight: Ranges from 245–343 g/mol, influencing bioavailability.

Biological Activity

Dimethyl 5-aminothiophene-2,4-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the thiophene family, which is known for diverse biological activities. The compound features a thiophene ring with two carboxylate groups and an amino substituent, which significantly influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the Gewald reaction or similar multicomponent reactions involving thiophene derivatives. These methods allow for the efficient construction of the desired compound while maintaining high yields.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiophene derivatives against Hepatitis B Virus (HBV). Specifically, analogues of 5-amino-3-methylthiophene-2,4-dicarboxamide have shown promise as capsid assembly effectors (CAEs), inhibiting HBV replication at nanomolar concentrations without cytotoxicity . The mechanism involves promoting the formation of large capsid aggregates, thereby preventing viral entry into host cells.

CompoundEC50 (μM)CC50 (μM)Mechanism
5-Amino-3-methylthiophene-2,4-dicarboxamide3.4>100Capsid aggregation

Anticancer Activity

Thiophene derivatives are recognized for their anticancer properties. Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms such as topoisomerase inhibition and apoptosis induction via reactive oxygen species (ROS) activation . this compound may exhibit similar activities due to its structural features.

Structure-Activity Relationship (SAR)

The SAR studies of thiophene derivatives indicate that modifications in the amino group and carboxylate positions can significantly alter biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the thiophene ring tend to exhibit enhanced potency against cancer cells .

Case Studies

  • Hepatitis B Inhibition : A study on 5-amino-3-methylthiophene derivatives demonstrated that certain analogues effectively reduced HBV DNA production while exhibiting low cytotoxicity .
  • Anticancer Mechanisms : Research has shown that thiophene-based compounds can induce cell death in cancer cells through ROS-mediated pathways. For example, a derivative was found to selectively induce apoptosis in Jurkat cells, a model for T-cell leukemia .

Q & A

Q. How do membrane technologies improve purification efficiency?

  • Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) can separate the compound from smaller impurities. Optimize transmembrane pressure and pH using DoE. Compare with traditional methods (e.g., crystallization) in terms of yield and purity .

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